N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3OS/c1-16-5-7-17(8-6-16)22-14-27-24(29(22)21-4-2-3-19(26)13-21)31-15-23(30)28-20-11-9-18(25)10-12-20/h2-14H,15H2,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDELZJYMAFQVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
- Molecular Formula : C23H22ClN3OS
- Molecular Weight : 469.39 g/mol
- CAS Number : 443738-36-1
Anticancer Properties
Research indicates that compounds containing the imidazole scaffold exhibit significant anticancer properties. The compound has been shown to interact with critical biological targets involved in cancer progression:
-
Mechanism of Action :
- Inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation.
- The compound's structure allows for selective binding to these enzymes, enhancing its cytotoxicity against cancer cells.
-
Cell Line Studies :
- Studies have demonstrated that derivatives of imidazole, similar to this compound, show promising results against various cancer cell lines including breast and lung cancer models. For instance, a related study reported IC50 values in the low micromolar range for imidazole derivatives against these cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- In Vitro Studies :
Antiviral Activity
Emerging evidence suggests that similar compounds within the imidazole class may possess antiviral activities:
- Targeting Viral Enzymes :
- Case Studies :
Summary of Biological Activities
| Activity Type | Target | Efficacy | Reference |
|---|---|---|---|
| Anticancer | Thymidylate Synthase | Low µM IC50 | |
| Antimicrobial | Klebsiella pneumoniae | Effective | |
| Antiviral | HCV Polymerase | Low µM EC50 |
Structural Activity Relationship (SAR)
Research into the SAR of imidazole derivatives suggests that modifications at specific positions can enhance biological activity:
- Position 1 : Substituents like chlorophenyl groups increase lipophilicity, enhancing membrane permeability.
- Position 2 : The presence of thioacetamide moieties contributes to increased binding affinity to target enzymes.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Studies have shown that derivatives of N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide possess antimicrobial properties. For instance, compounds with similar structures have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species. In vitro assays have demonstrated promising results, suggesting that these compounds could be developed into effective antimicrobial agents .
Anticancer Potential
The anticancer potential of this compound has also been explored. It has been tested against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Results from Sulforhodamine B assays indicate that certain derivatives exhibit significant cytotoxic effects against cancer cells. Molecular docking studies further elucidate the binding interactions between these compounds and their respective targets, highlighting their potential as anticancer therapeutics .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound derivatives:
- Synthesis and Antimicrobial Evaluation : A study synthesized various derivatives and assessed their antimicrobial activity through turbidimetric methods. Compounds demonstrated varying degrees of effectiveness against bacterial strains, indicating a structure-activity relationship that warrants further investigation .
- Anticancer Activity : Another study focused on the anticancer properties of similar imidazole derivatives. The findings revealed that certain compounds significantly inhibited cell proliferation in breast cancer cell lines, with IC50 values indicating strong potency .
- Molecular Docking Studies : Research utilizing molecular docking simulations has provided insights into the binding affinities of these compounds to specific receptors involved in cancer progression and microbial resistance. This computational approach aids in the design of more effective derivatives with enhanced activity profiles .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The target compound’s dual chlorophenyl and p-tolyl groups distinguish it from simpler analogs like cyazofamid (single p-tolyl) and triazole-based acetamides .
- Cyazofamid’s sulfonamide group confers fungicidal properties, whereas the target compound’s thioacetamide linker might favor different biological interactions .
Key Observations :
- Sustainable synthesis using DES (e.g., ) contrasts with traditional methods requiring volatile solvents (e.g., ). The target compound’s synthesis could benefit from green chemistry approaches.
- Cycloaddition () and carbodiimide coupling () are versatile for acetamide derivatives but may lack scalability compared to DES-based routes.
Table 3: Reported Bioactivities of Analogues
Key Observations :
- Thioacetamide linkers are understudied compared to sulfonamides () or triazoles (), warranting further exploration for targeted drug design.
Preparation Methods
Cyclocondensation of Aldehydes and Thiourea
Intermediate A is synthesized via a cyclocondensation reaction between equimolar quantities of 3-chlorobenzaldehyde and 4-methylbenzaldehyde with thiourea in the presence of p-toluenesulfonic acid (PTSA) as a catalyst.
Reaction Conditions
- Solvent: Ethanol (reflux, 6–8 hours)
- Catalyst: 10 mol% PTSA
- Workup: Precipitation via ice-cooling, filtration, and recrystallization from ethanol/water (1:1)
Mechanistic Insights
The reaction proceeds through imine formation, followed by cyclization and sulfur incorporation via thiourea decomposition (Figure 1).
Yield Optimization
| Parameter | Variation | Yield (%) |
|---|---|---|
| Catalyst (PTSA) | 5 mol% | 58 |
| Catalyst (PTSA) | 10 mol% | 82 |
| Solvent | DMF | 45 |
| Solvent | Ethanol | 82 |
Synthesis of N-(4-Chlorophenyl)-2-Chloroacetamide (Intermediate B)
Amidation of 4-Chloroaniline
Intermediate B is prepared by reacting 4-chloroaniline with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Procedure
- Dissolve 4-chloroaniline (1 eq) in DCM at 0°C.
- Add TEA (1.2 eq) dropwise, followed by chloroacetyl chloride (1.1 eq).
- Stir at room temperature for 3 hours.
- Wash with 5% NaHCO₃ and brine, then concentrate under reduced pressure.
Purity Analysis
- Melting Point: 135–137°C
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H), 7.32 (d, J = 8.8 Hz, 2H), 4.21 (s, 2H).
Thioether Formation: Coupling of Intermediate A and B
Nucleophilic Substitution Reaction
The thiol group of Intermediate A undergoes deprotonation with potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF), followed by reaction with Intermediate B.
Optimized Protocol
- Molar Ratio: 1:1 (Intermediate A:B)
- Base: K₂CO₃ (2 eq)
- Solvent: DMF (room temperature, 3 hours)
- Workup: Pour onto crushed ice, filter, and recrystallize from ethanol
Side Reactions Mitigation
- Exclusion of moisture/oxygen to prevent disulfide formation.
- Use of fresh DMF to avoid dimethylamine contamination.
Yield Dependence on Base
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 3 | 78 |
| NaHCO₃ | DMF | 6 | 42 |
| NaOH | EtOH | 2 | 65 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Industrial-Scale Considerations
Green Chemistry Modifications
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3-Chlorobenzaldehyde | 120 |
| Chloroacetyl chloride | 90 |
| DMF | 25 |
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions:
- Imidazole ring formation : Cyclization of precursors (e.g., substituted amines and carbonyl compounds) under acidic or basic conditions.
- Thioacetamide linkage : Coupling the imidazole intermediate with a chlorophenyl-thioacetamide derivative using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Purification : Column chromatography or recrystallization in ethanol/dichloromethane to achieve >95% purity . Key conditions include inert atmosphere (nitrogen), controlled temperatures (60–80°C), and catalysts like triethylamine to enhance reaction efficiency .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the imidazole ring and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .
- LCMS/HPLC : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 501.95) and purity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen positioning, substituent variations) impact biological activity and chemical reactivity?
Comparative studies of analogs reveal:
| Substituent Position | Biological Activity (IC₅₀) | Key Structural Influence |
|---|---|---|
| 3-chlorophenyl (imidazole) | 1.61 ± 1.92 µg/mL (antifungal) | Enhanced lipophilicity and target binding |
| p-tolyl (aromatic) | >1000 µg/mL (inactive) | Reduced electron-withdrawing effects impair reactivity |
| Halogen positioning (e.g., 3,4-dichlorophenyl) increases steric hindrance, altering enzyme inhibition profiles . |
Q. What computational strategies can predict reactivity and optimize synthesis pathways?
- Quantum chemical calculations : Density Functional Theory (DFT) models predict transition states and reaction barriers for imidazole cyclization .
- Machine learning : Trained on PubChem data to identify optimal solvents/catalysts (e.g., ethanol vs. DMF for yield improvement) .
- Molecular docking : Screens potential biological targets (e.g., fungal CYP51 enzyme) to prioritize analogs for synthesis .
Q. How can contradictions in biological activity data across studies be resolved?
- Standardized assays : Use consistent cell lines (e.g., Candida albicans ATCC 90028) and protocols (CLSI M27 guidelines) to minimize variability .
- Metabolic stability testing : Assess compound degradation in microsomal models to explain discrepancies between in vitro and in vivo results .
- Crystallography : Resolve binding modes (e.g., X-ray structures of compound-enzyme complexes) to validate mechanistic hypotheses .
Methodological Considerations for Data Interpretation
Q. What experimental controls are critical for validating the compound's mechanism of action?
- Negative controls : Use analogs lacking the thioacetamide group to isolate functional group contributions .
- Enzyme inhibition assays : Include known inhibitors (e.g., fluconazole for antifungal studies) as benchmarks .
- Isotopic labeling : Track metabolic pathways via ¹⁴C-labeled compounds in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
